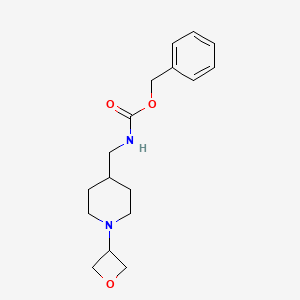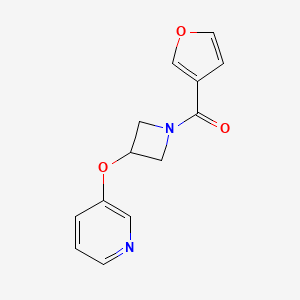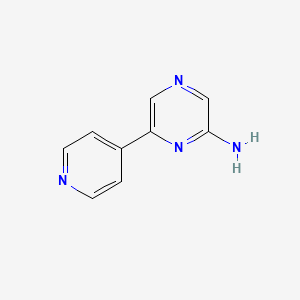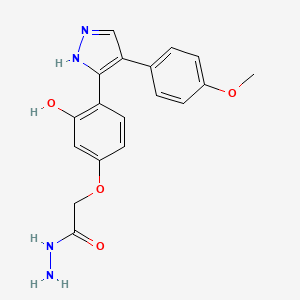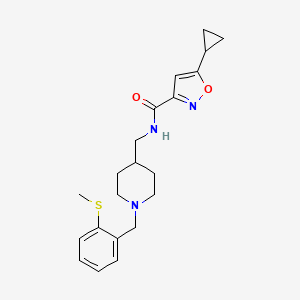![molecular formula C20H18ClNO4S2 B2561648 4-chloro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide CAS No. 946242-58-6](/img/structure/B2561648.png)
4-chloro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide is a useful research compound. Its molecular formula is C20H18ClNO4S2 and its molecular weight is 435.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis of N-Substituted Benzene Sulfonamide : A study described the synthesis of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide, highlighting the process of reacting benzene sulfonyl chloride with 2-amino-4-chloroanisole. The synthesized compounds were evaluated for their antioxidant and other biological activities, showing promise as acetylcholinesterase inhibitors (Fatima et al., 2013).
Biological Screening
- Anticancer Evaluation : Research on 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, which are structurally similar to the compound of interest, demonstrated potent cytotoxic activity against various human cancer cell lines. The study suggests these compounds can induce apoptosis and arrest the cell cycle, presenting a potential avenue for cancer treatment (Ravichandiran et al., 2019).
Transformation and Reactivity
- Transformation Mechanism in Disinfection : A study investigated the transformation mechanism of benzophenone-4 (BP-4), a compound with some structural resemblance, during chlorination disinfection. It disclosed several new products and transformation routes, including chlorine substitution and Baeyer-Villiger-Type oxidation, providing insights into the environmental fate of similar compounds (Xiao et al., 2013).
Synthesis of Analogues for Biological Activities
- Glibenclamide Analogues : A study synthesized analogues of Glibenclamide, a compound with similar structural features, examining their hypoglycemic and hypolipidemic activities in rats. This research provides a framework for the development of more effective drugs based on structural modifications of known compounds (Ahmadi et al., 2014).
Environmental and Degradation Studies
- Biodegradation of Chlorimuron-ethyl : Exploring the biodegradation pathways of chlorimuron-ethyl, a sulfonylurea herbicide, by Rhodococcus sp. D310-1, this study sheds light on microbial degradation mechanisms applicable to a broad range of similar environmental contaminants (Li et al., 2016).
Eigenschaften
IUPAC Name |
4-chloro-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4S2/c1-26-16-8-10-17(11-9-16)28(24,25)19(18-3-2-12-27-18)13-22-20(23)14-4-6-15(21)7-5-14/h2-12,19H,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKJPGNNUYIIPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=C(C=C2)Cl)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2561565.png)
![1-[4-(6-Chloro-2-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B2561567.png)
![1-(4-fluorophenyl)-2-{[5-(hydroxymethyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2561569.png)
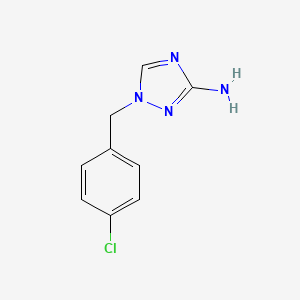

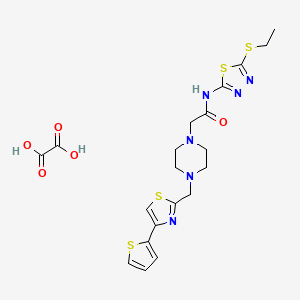
![1-[(3R)-3-Aminopyrrolidin-1-yl]ethanone;dihydrochloride](/img/structure/B2561579.png)
![N-[Cyclobutyl(phenyl)methyl]prop-2-enamide](/img/structure/B2561581.png)
![1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride](/img/structure/B2561582.png)
